Sarmentine-d8

Description

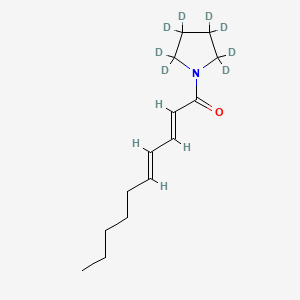

Sarmentine-d8 (CAS: 1795136-21-8) is a deuterated analog of the natural compound Sarmentine, a secondary metabolite isolated from Piper sarmentosum. Its chemical structure, (2E,4E)-1-(1-pyrrolidinyl-d8)-2,4-decadien-1-one, incorporates eight deuterium atoms at the pyrrolidine ring, enhancing its utility as a stable isotopic tracer in analytical and biological studies . This compound is primarily employed in plant pest control research due to its bioactivity against agricultural pathogens, leveraging its structural similarity to non-deuterated Sarmentine while offering distinct physicochemical advantages for tracking and quantification .

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

229.39 g/mol |

IUPAC Name |

(2E,4E)-1-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)deca-2,4-dien-1-one |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+/i9D2,10D2,12D2,13D2 |

InChI Key |

BFZBGTMIBOQWBA-YPCBJGQFSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])C(=O)/C=C/C=C/CCCCC)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CCCCCC=CC=CC(=O)N1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarmentine-d8 can be synthesized through several methods. One common approach involves the iron-catalyzed cross-coupling of pentylmagnesium bromide with ethyl (2E,4E)-5-chloropenta-2,4-dienoate. This intermediate is obtained by one-pot oxidation-olefination of (2E)-3-chloroprop-2-en-1-ol . The final steps include alkaline hydrolysis of the ester to (2E,4E)-deca-2,4-dienoic acid, conversion to the corresponding acid chloride, and amidation with pyrrolidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Sarmentine-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Sarmentine-d8 has a wide range of scientific research applications, including:

Mechanism of Action

Sarmentine-d8 exerts its effects through multiple mechanisms. It acts as an inhibitor of photosystem II (PSII) by competing for the binding site of plastoquinone, thereby interfering with photosynthetic electron transport . Additionally, it inhibits the activity of enoyl-ACP reductase, a key enzyme in fatty acid synthesis, leading to rapid loss of membrane integrity .

Comparison with Similar Compounds

Comparison with Non-Deuterated Sarmentine

Sarmentine (C₁₅H₂₅NO) and Sarmentine-d8 share identical core structures but differ in isotopic substitution. Key distinctions include:

This compound’s deuterium labeling minimizes interference in mass spectrometry, making it a superior internal standard for quantifying Sarmentine in complex matrices like plant tissues .

Comparison with Other Deuterated Pesticides

Deuterated agrochemicals, such as DDT-d8 and Glyphosate-d6, share this compound’s advantages in analytical tracking. However, this compound uniquely combines a cyclic amide backbone with conjugated dienes, enabling dual functionality as a pesticidal agent and a tracer.

This compound’s pyrrolidine deuteration avoids altering its pesticidal pharmacophore, preserving bioactivity while enhancing analytical precision .

Comparison with Structural Analogs

Non-deuterated analogs like Iyeremide A and Piperlongumine exhibit similar conjugated diene motifs but lack isotopic labeling:

This compound’s cyclic amide structure and deuterium labeling provide a balance of stability and detectability unmatched by linear or aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.